molecular formula C8H5BrClNO B8239417 5-Bromo-6-chloroisoindolin-1-one

5-Bromo-6-chloroisoindolin-1-one

Cat. No.: B8239417
M. Wt: 246.49 g/mol
InChI Key: RRFYSZZAGXOFIF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindolinone is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloroisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted isoindolinones, while oxidation can produce isoindolinone-2,3-diones.

Scientific Research Applications

5-Bromo-6-chloroisoindolin-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoindolin-1-one
  • 6-Chloroisoindolin-1-one
  • 5,6-Dichloroisoindolin-1-one

Comparison

Compared to its analogs, 5-Bromo-6-chloroisoindolin-1-one exhibits unique properties due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its reactivity and allows for more diverse chemical transformations. Additionally, the compound’s biological activities may differ significantly from those of its mono-halogenated counterparts, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFYSZZAGXOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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